An In-Depth Technical Guide to the Molecular Structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
An In-Depth Technical Guide to the Molecular Structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane, a substituted derivative of the versatile bispidine scaffold. While direct experimental crystallographic data for this specific compound is not publicly available, this guide synthesizes information from closely related analogs, computational modeling studies, and established principles of stereochemistry to present a robust model of its three-dimensional architecture. We will delve into its conformational preferences, key structural parameters, and the influence of its methyl substituents on the overall geometry. Furthermore, a plausible synthetic route and expected spectroscopic signatures are discussed, providing a valuable resource for researchers working with this and related compounds in areas such as medicinal chemistry and materials science.
Introduction: The Bispidine Scaffold and the Significance of Methylation
The 3,7-diazabicyclo[3.3.1]nonane core, commonly known as bispidine, is a rigid bicyclic diamine that has garnered considerable interest in the field of chemical and pharmaceutical sciences. Its unique topology, consisting of two fused piperidine rings, makes it an attractive scaffold for the design of a wide array of functional molecules, including ligands for metal complexes, components of molecular machines, and, notably, biologically active compounds. The bispidine framework is found in a number of natural products and has been extensively utilized in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[1]
The substitution pattern on the bispidine core plays a crucial role in determining its chemical and physical properties, as well as its biological activity. Methylation, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and conformational preferences. This guide focuses on the specific trimethylated derivative, 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane, providing a detailed examination of its molecular structure. A study on derivatives of 3,7-diazabicyclo[3.3.1]nonane with methyl substituents at the 1 and 5 positions has indicated their potential to influence physical activity, underscoring the importance of understanding the structural implications of such substitutions.
Molecular Identity and Physicochemical Properties
A summary of the key identifiers and physicochemical properties of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane | N/A |
| CAS Number | 169177-35-9 | [2] |
| Molecular Formula | C₁₀H₂₀N₂ | [2] |
| Molecular Weight | 168.28 g/mol | [2] |
| SMILES | CN1C[C@H]2CC | N/A |
| InChI Key | N/A | N/A |
Conformational Analysis: The Predominance of the Chair-Chair Conformation
The conformational landscape of the bicyclo[3.3.1]nonane system is well-documented, with the chair-chair conformation being the most stable arrangement for the parent carbocycle and many of its heterocyclic analogs, including the bispidine scaffold. This preference is primarily driven by the minimization of torsional and steric strain. For 3,7-diazabicyclo[3.3.1]nonane derivatives, the chair-chair conformation is further stabilized by the stereoelectronic effects of the nitrogen lone pairs.
Based on extensive studies of related bispidine derivatives, it is highly probable that 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane also adopts a rigid chair-chair conformation in its ground state. In this conformation, the methyl groups at the bridgehead positions (C1 and C5) would occupy positions that minimize steric interactions with the rest of the bicyclic system. The methyl group on one of the nitrogen atoms (N3) would likely exist in an equatorial position to reduce steric hindrance.
The conformational rigidity of the bispidine core is a key feature that makes it a valuable scaffold in drug design, as it reduces the entropic penalty upon binding to a biological target.
Caption: Energy landscape of bispidine conformations.
Predicted Structural Parameters
In the absence of direct X-ray crystallographic data for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane, we can predict its key structural parameters based on data from closely related, structurally characterized bispidine derivatives and from computational modeling.
Table 2: Predicted Bond Lengths and Angles
| Parameter | Predicted Value | Basis for Prediction |
| C-N Bond Lengths | 1.45 - 1.48 Å | X-ray data of N-alkylated bispidines |
| C-C Bond Lengths | 1.52 - 1.55 Å | Standard sp³-sp³ C-C bond lengths |
| C-N-C Bond Angles | 110 - 114° | Tetrahedral geometry at nitrogen |
| C-C-C Bond Angles | 109 - 112° | Tetrahedral geometry at carbon |
| C1-N3-C2 Torsional Angle | ~55-60° | Characteristic of a chair conformation |
The methyl groups at C1 and C5 are expected to slightly lengthen the adjacent C-C and C-N bonds due to steric hindrance. The N-methyl group at the 3-position will also influence the local geometry around this nitrogen atom.
Spectroscopic Characterization (Predicted)
The molecular structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the molecule, which renders many of the methylene protons diastereotopic.
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Methyl Protons: Three distinct singlets are anticipated for the three methyl groups. The N-methyl protons would likely appear in the range of 2.2-2.5 ppm, while the C1 and C5 methyl protons would be further upfield, likely between 1.0 and 1.5 ppm.
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Methylene Protons: A series of complex multiplets would be observed for the methylene protons of the bicyclic system, likely in the range of 1.5-3.0 ppm. The axial and equatorial protons on the same carbon atom will have different chemical shifts and will exhibit geminal coupling.
¹³C NMR: The carbon NMR spectrum will provide key information about the number of non-equivalent carbon atoms.
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Methyl Carbons: Three distinct signals are expected for the methyl carbons. The N-methyl carbon would likely appear around 40-45 ppm, while the C1 and C5 methyl carbons would be in the 20-30 ppm range.
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Bridgehead Carbons (C1, C5): Two signals are expected for the substituted bridgehead carbons.
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Methylene Carbons: The methylene carbons of the rings will also show distinct signals.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
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C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds of the methyl and methylene groups.
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C-N Stretching: Medium to weak bands in the 1000-1250 cm⁻¹ region.
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CH₂ Scissoring and CH₃ Bending: Bands in the 1400-1500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 168. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the bicyclic ring system.
Plausible Synthetic Approach: The Mannich Reaction
The synthesis of the 3,7-diazabicyclo[3.3.1]nonane core is classically achieved through a double Mannich reaction.[3][4] A plausible synthetic route to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane would involve the condensation of a suitable amine, an aldehyde, and a ketone.
Proposed Retrosynthesis:
Caption: Retrosynthetic analysis for the target molecule.
Experimental Protocol (Hypothetical):
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Reaction Setup: A mixture of acetone, formaldehyde (as paraformaldehyde or formalin), methylamine, and ammonia (or an ammonium salt) would be prepared in a suitable solvent, such as ethanol or methanol.
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Condensation: The reaction mixture would be stirred, likely at an elevated temperature, for a period of several hours to allow for the double Mannich condensation to proceed.
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Workup and Purification: After the reaction is complete, the solvent would be removed under reduced pressure. The residue would be taken up in an appropriate solvent and washed to remove any inorganic salts. The crude product would then be purified by a suitable method, such as column chromatography or distillation under reduced pressure, to yield the pure 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane.
Applications in Drug Discovery and Development
The rigid nature of the bispidine scaffold makes it an excellent platform for the development of conformationally constrained ligands for various biological targets. The introduction of methyl groups, as in 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane, can be used to fine-tune the steric and electronic properties of the molecule to optimize its binding affinity and selectivity for a particular receptor or enzyme.
Given the established activity of other bispidine derivatives at nicotinic acetylcholine receptors, it is plausible that this trimethylated analog could also exhibit interesting pharmacological properties. Further derivatization of the secondary amine at the 7-position could open up avenues for creating a library of compounds for screening against a range of biological targets.
Conclusion
While a definitive crystal structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane remains to be determined, a comprehensive understanding of its molecular architecture can be achieved through the analysis of related compounds and theoretical models. The molecule is predicted to exist in a rigid chair-chair conformation with the methyl groups positioned to minimize steric strain. This structural rigidity, combined with the potential for further functionalization, makes it and other substituted bispidines valuable scaffolds for the design of novel therapeutic agents and other functional molecules. This guide provides a foundational understanding of the key structural features of this molecule, which will be invaluable for researchers working in this area.
References
- Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 55-62.
- Pabel, J., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 22(17), 4785-4802.
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PubChem. (n.d.). 3,7-Diazabicyclo[3.3.1]nonane. Retrieved from [Link]
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Eco System. (n.d.). CAS No. 169177-35-9. Retrieved from [Link]
- Kudryavtsev, K. V., et al. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315.
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